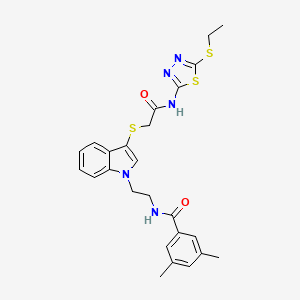![molecular formula C23H26N2O4 B2466068 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1903843-70-8](/img/structure/B2466068.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[f][1,4]oxazepin-4(5H)-yl group, which is a type of benzoxazepine. Benzoxazepines are a class of compounds containing a benzene ring fused to an oxazepine ring (a seven-membered ring containing one oxygen and one nitrogen atom). The compound also contains a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoxazepines can be synthesized by the reaction of 2-aminophenols with alkynones . Tetrahydropyrans can be synthesized through various methods, including cyclization reactions .Aplicaciones Científicas De Investigación
Antiviral Research
This compound has shown potential in antiviral research due to its ability to inhibit viral replication. Studies have indicated that derivatives of similar structures can effectively target viral enzymes, making them promising candidates for developing new antiviral therapies .
Anticancer Agents
The compound’s structure suggests it could be used in the development of anticancer agents. Its ability to interfere with cell proliferation and induce apoptosis in cancer cells has been a focal point in recent research. This makes it a valuable candidate for further exploration in oncology .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of this compound. It has been found to protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This opens up possibilities for its use in neuroprotective drug development.
Anti-inflammatory Applications
The compound exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit growth positions it as a promising antimicrobial agent .
Cardioprotective Effects
The compound has been investigated for its cardioprotective effects. It has shown potential in reducing myocardial infarction size and improving cardiac function post-infarction. This suggests its utility in developing treatments for heart diseases.
These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application area offers a unique avenue for further exploration and development.
Future Journal of Pharmaceutical Sciences Springer MDPI BMC Chemistry Springer : MDPI
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other benzoxazepine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways this compound affects. Benzoxazepine derivatives have been found to have various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .
Propiedades
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c26-21-17-29-20-9-5-4-6-18(20)16-25(21)13-12-24-22(27)23(10-14-28-15-11-23)19-7-2-1-3-8-19/h1-9H,10-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFJKLOOSVEQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CC4=CC=CC=C4OCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2465985.png)

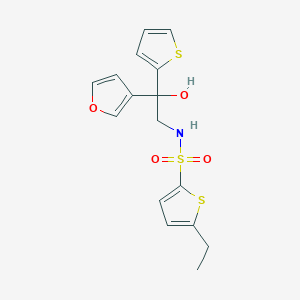
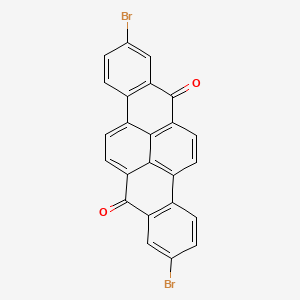

![Ethyl 6-(2-chloro-6-fluorophenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2465992.png)
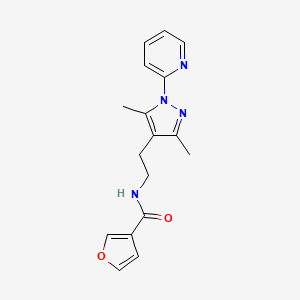
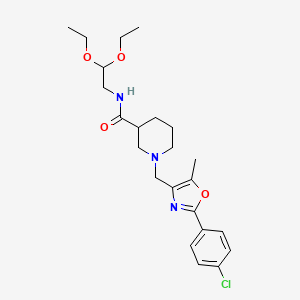
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2465999.png)
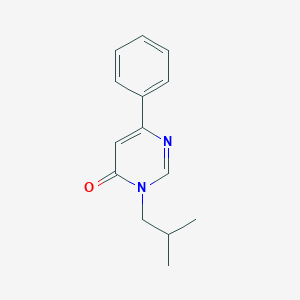
![2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2466003.png)
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2466005.png)
![N-(3,4-dimethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2466006.png)
